

(RS)-AMPA monohydrate supplier and purchasing information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (RS)-AMPA monohydrate

Cat. No.: B10820835

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(RS)-AMPA Monohydrate: A Technical Guide for Researchers

This guide provides an in-depth overview of **(RS)-AMPA monohydrate**, a pivotal tool for researchers, scientists, and drug development professionals investigating excitatory neurotransmission. This document covers supplier and purchasing information, detailed experimental protocols for its application, and a summary of the core signaling pathways it modulates.

Introduction to (RS)-AMPA Monohydrate

(RS)-AMPA monohydrate, a racemic mixture of the potent α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a synthetic analog of the excitatory neurotransmitter glutamate. It is a highly selective agonist for the AMPA receptor, a key ionotropic glutamate receptor responsible for the majority of fast excitatory synaptic transmission in the central nervous system. Its ability to specifically activate AMPA receptors without significantly interacting with kainate or NMDA receptors makes it an invaluable pharmacological tool for dissecting the roles of these receptors in neuronal function, synaptic plasticity, and various neurological disorders.

Supplier and Purchasing Information

For researchers looking to procure **(RS)-AMPA monohydrate**, a variety of reputable chemical suppliers offer this compound for research purposes. The following table summarizes key

purchasing and technical information from several suppliers to facilitate easy comparison.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)	CAS Number	Molecular Formula	Molecular Weight	Solubility	Storage
MedChemExpress	HY-100815D	99.90%	1 mg, 5 mg, 10 mg	\$194 (1mg), \$485 (5mg), \$775 (10mg)	76463-67-7	C ₇ H ₁₂ N ₂ O ₅	204.18	Water	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).
Cayman Chemical	14571	≥95%	5 mg, 10 mg, 50 mg	Contact for pricing	76463-67-7	C ₇ H ₁₀ N ₂ O ₄ • H ₂ O	204.2	Water: ~10 mM	-20°C
R&D Systems (Tocris)	0169	≥99% (HPLC)	10 mg, 50 mg	Contact for pricing	77521-29-0	C ₇ H ₁₀ N ₂ O ₄	186.17	Water: to 10 mM with gentle warming	Store at RT
APEx BIO	A8453	>98%	10 mg, 50 mg	Contact for pricing	77521-29-0	C ₇ H ₁₀ N ₂ O ₄	186.17	Water: 10	Dessicated at

				100 mg	pricing			mg/mL	-20°C
MyBio Source	MBS5 802976	>98%	Inquire	Inquire	77521- 29-0	C ₇ H ₁₀ N ₂ O ₄	186.17	Inquire	Inquire
Cambridge Bioscience	T6131	>98%	10 mg, 50 mg	Contact for pricing	77521- 29-0	C ₇ H ₁₀ N ₂ O ₄	186.17	Soluble in Water	Room Temperature

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for common experimental applications of **(RS)-AMPA monohydrate**.

Preparation of (RS)-AMPA Monohydrate Stock Solution

Objective: To prepare a concentrated stock solution of **(RS)-AMPA monohydrate** for subsequent dilution to working concentrations.

Materials:

- **(RS)-AMPA monohydrate** powder
- Sterile, deionized, or distilled water
- Vortex mixer
- Sterile microcentrifuge tubes or vials

Procedure:

- Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of **(RS)-AMPA monohydrate** needed. For a 10 mM stock solution, dissolve 2.04 mg of **(RS)-AMPA monohydrate** (MW: 204.18 g/mol) in 1 mL of water.

- **Dissolution:** Add the calculated mass of **(RS)-AMPA monohydrate** powder to a sterile tube. Add the appropriate volume of sterile water.
- **Mixing:** Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary to achieve full dissolution.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is sufficient.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To record AMPA receptor-mediated currents in cultured neurons.

Materials:

- Cultured neurons (e.g., primary hippocampal or cortical neurons)
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette pulling
- External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
- Internal solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)
- **(RS)-AMPA monohydrate** working solution (e.g., 10-100 µM in external solution)
- Perfusion system

Procedure:

- **Cell Preparation:** Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

- **Pipette Preparation:** Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
- **Establish Whole-Cell Configuration:** Approach a neuron with the patch pipette and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.
- **Baseline Recording:** Clamp the cell at a holding potential of -70 mV and record baseline currents.
- **AMPA Application:** Using a rapid perfusion system, apply the **(RS)-AMPA monohydrate** working solution to the neuron for a defined duration (e.g., 1-2 seconds).
- **Data Acquisition:** Record the inward current elicited by the AMPA application.
- **Washout:** Wash the chamber with the external solution to return to baseline.
- **Data Analysis:** Analyze the amplitude, kinetics, and desensitization of the AMPA-evoked currents.

In Vitro Calcium Imaging

Objective: To measure intracellular calcium influx following AMPA receptor activation in cultured neurons.

Materials:

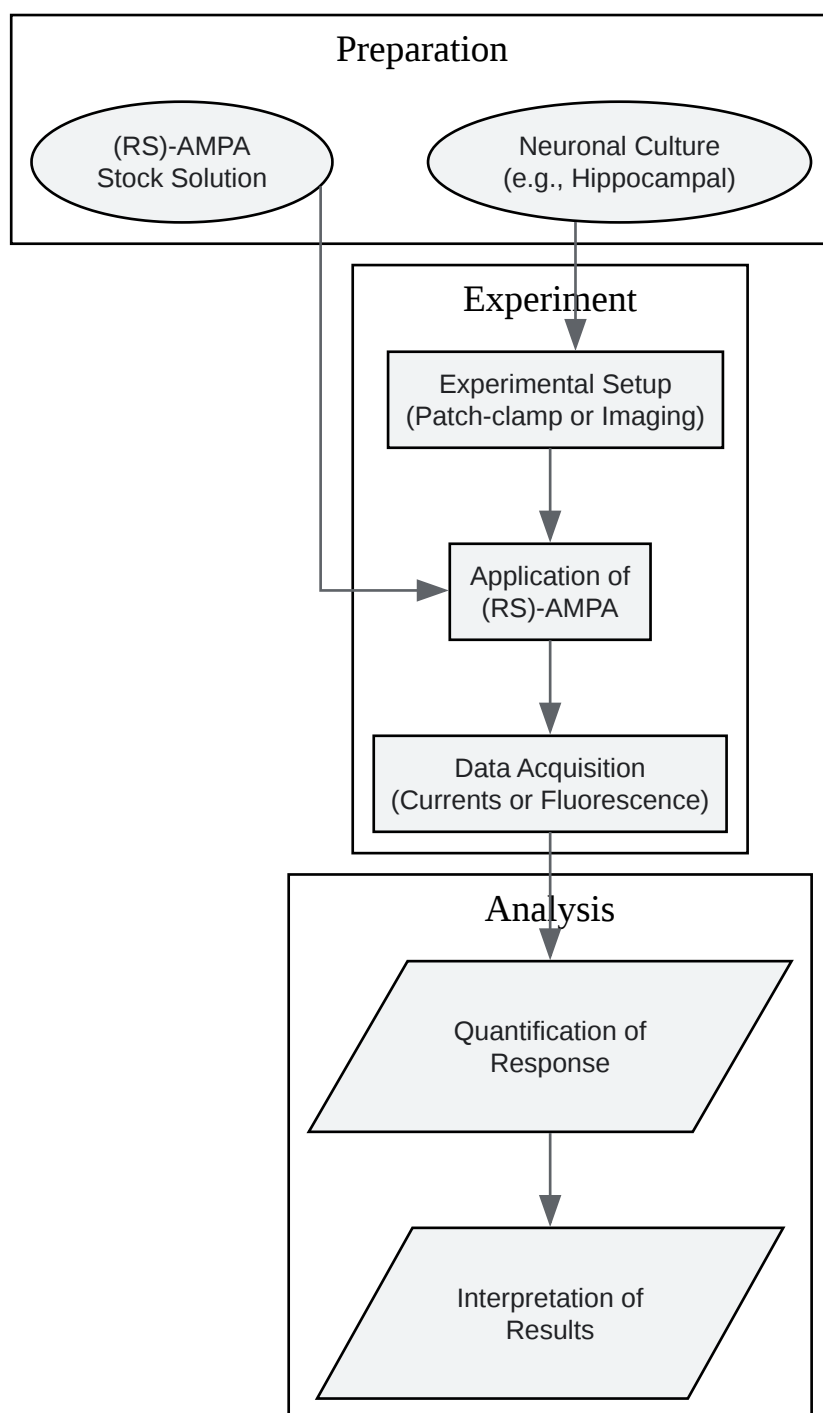
- Cultured neurons
- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Imaging buffer (e.g., external solution used in electrophysiology)
- **(RS)-AMPA monohydrate** working solution (e.g., 10-100 μM in imaging buffer)
- Fluorescence microscope with an appropriate filter set and a digital camera
- Image analysis software

Procedure:

- **Dye Loading:** Incubate the cultured neurons with the calcium indicator (e.g., 2-5 μ M Fura-2 AM) in imaging buffer for 30-45 minutes at 37°C in the dark.
- **De-esterification:** Wash the cells with imaging buffer to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes at room temperature.
- **Baseline Imaging:** Acquire baseline fluorescence images before stimulation.
- **AMPA Stimulation:** Perfuse the cells with the **(RS)-AMPA monohydrate** working solution.
- **Image Acquisition:** Continuously acquire fluorescence images to monitor the change in intracellular calcium concentration, indicated by an increase in fluorescence intensity.
- **Washout:** Perfuse with imaging buffer to return to baseline.
- **Data Analysis:** Quantify the change in fluorescence intensity over time in individual cells or regions of interest.

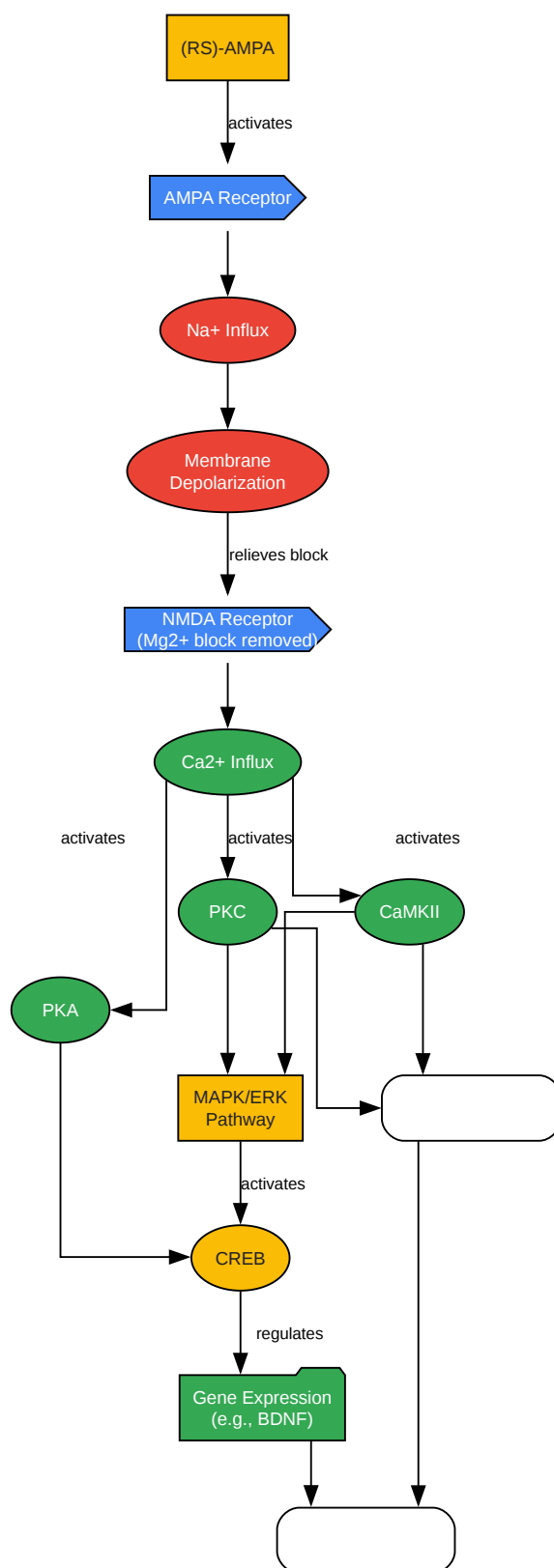
Signaling Pathways and Experimental Workflows

To visualize the complex processes involving **(RS)-AMPA monohydrate**, the following diagrams have been generated using the DOT language.



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Caption: Experimental workflow for studying **(RS)-AMPA monohydrate** effects.



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Caption: Simplified AMPA receptor signaling pathway.

Conclusion

(RS)-AMPA monohydrate remains an indispensable tool for neuroscience research. Its selectivity for the AMPA receptor allows for the precise investigation of excitatory synaptic transmission and plasticity. This guide provides a comprehensive resource for researchers, offering a starting point for sourcing the compound and detailed protocols for its application in key experimental paradigms. The provided diagrams offer a visual summary of the experimental process and the underlying signaling mechanisms, facilitating a deeper understanding of the role of AMPA receptors in neuronal function. As with any experimental work, it is crucial to consult the specific product datasheets and relevant literature to optimize protocols for your specific research needs.

- To cite this document: BenchChem. [(RS)-AMPA monohydrate supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10820835#rs-ampa-monohydrate-supplier-and-purchasing-information\]](https://www.benchchem.com/product/b10820835#rs-ampa-monohydrate-supplier-and-purchasing-information)

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